An In-depth Technical Guide to 2-(4-Aminophenyl)ethanol: Chemical Properties, Structure, and Applications in Proteolysis Targeting Chimeras (PROTACs)
An In-depth Technical Guide to 2-(4-Aminophenyl)ethanol: Chemical Properties, Structure, and Applications in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of 2-(4-Aminophenyl)ethanol. Primarily recognized for its role as a versatile linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), this document details its physicochemical characteristics, and provides illustrative experimental protocols for its synthesis and analysis. Furthermore, this guide elucidates the mechanism of action of PROTACs, the signaling pathway in which 2-(4-Aminophenyl)ethanol plays a crucial role, and the general workflow for PROTAC development.
Chemical Properties and Structure
2-(4-Aminophenyl)ethanol, also known as 4-aminophenethyl alcohol, is a bifunctional organic compound containing both a primary aromatic amine and a primary alcohol functional group. These functionalities make it a valuable building block in organic synthesis, particularly in the construction of more complex molecules.
Physicochemical Properties
A summary of the key quantitative physicochemical properties of 2-(4-Aminophenyl)ethanol is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 104-10-9 | [1][2] |
| Molecular Formula | C₈H₁₁NO | [3][4] |
| Molecular Weight | 137.18 g/mol | [3][4] |
| Appearance | White to light yellow or light orange powder/crystal | [1] |
| Melting Point | 107-110 °C | [5] |
| Boiling Point | 287.5 ± 15.0 °C at 760 mmHg | [5] |
| Solubility | Soluble in methanol. | [6] |
| pKa | 15.05 ± 0.10 (Predicted) | [7] |
Structural Information
The chemical structure of 2-(4-Aminophenyl)ethanol is characterized by an ethanol group attached to a benzene ring at position 1, and an amino group at position 4.
| Identifier | String | Reference(s) |
| SMILES | Nc1ccc(CCO)cc1 | [4] |
| InChI | InChI=1S/C8H11NO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6,9H2 | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of 2-(4-Aminophenyl)ethanol.
Synthesis: Reduction of 4-Nitrophenylethanol
A common and effective method for the synthesis of 2-(4-Aminophenyl)ethanol is the reduction of the corresponding nitro compound, 4-nitrophenylethanol.
Materials:
-
4-Nitrophenylethanol
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Ethanol or Methanol (solvent)
-
Hydrogen gas or a hydrogen donor (e.g., ammonium formate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus or reflux condenser
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-nitrophenylethanol in a suitable solvent such as ethanol or methanol.
-
Carefully add a catalytic amount of 10% Palladium on carbon or Raney Nickel to the solution.
-
If using hydrogen gas, connect the flask to a hydrogenation apparatus. Purge the system with nitrogen and then introduce hydrogen gas. Maintain a positive pressure of hydrogen and stir the reaction mixture vigorously at room temperature.
-
Alternatively, if using a hydrogen donor like ammonium formate, add it to the reaction mixture and heat the solution to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot is no longer visible.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the solvent used in the reaction.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(4-Aminophenyl)ethanol.
Purification: Recrystallization
The crude product from the synthesis can be purified by recrystallization to obtain a high-purity solid.
Materials:
-
Crude 2-(4-Aminophenyl)ethanol
-
Ethanol (or another suitable solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Gravity filtration setup (funnel, fluted filter paper)
-
Ice bath
-
Vacuum filtration setup (Büchner funnel, filter paper, flask)
Procedure:
-
Transfer the crude 2-(4-Aminophenyl)ethanol to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask, just enough to dissolve the solid completely.[7] Keep the solution at or near its boiling point.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.[8]
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed.[8]
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.[8]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Dry the crystals under vacuum or in a desiccator to obtain pure 2-(4-Aminophenyl)ethanol.
Analytical Characterization
The identity and purity of the synthesized 2-(4-Aminophenyl)ethanol should be confirmed using various analytical techniques.
Sample Preparation:
-
Dissolve a small amount of the purified product (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum on the same instrument.
-
Proton decoupling is typically used to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required compared to ¹H NMR.
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to confirm the structure of 2-(4-Aminophenyl)ethanol.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[9]
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Data Analysis:
-
The resulting spectrum should be analyzed for characteristic absorption bands corresponding to the functional groups present in 2-(4-Aminophenyl)ethanol (e.g., O-H stretch, N-H stretch, C-N stretch, C-O stretch, and aromatic C-H bends).
Method Development:
-
A reverse-phase HPLC method is suitable for the analysis of 2-(4-Aminophenyl)ethanol.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 230 nm or 280 nm).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 25-30 °C).
Sample Preparation:
-
Accurately weigh a small amount of the sample and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution.
-
Prepare working standards and sample solutions by diluting the stock solution to an appropriate concentration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Validation:
-
The developed method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[10]
Role in Proteolysis Targeting Chimeras (PROTACs)
2-(4-Aminophenyl)ethanol has emerged as a critical component in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that harness the cell's own protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest.[11]
The Ubiquitin-Proteasome Signaling Pathway
The ubiquitin-proteasome pathway is a major mechanism for regulated protein degradation in eukaryotic cells. It involves a cascade of enzymatic reactions that tag a target protein with a polyubiquitin chain, marking it for destruction by the 26S proteasome.[4]
Caption: The Ubiquitin-Proteasome Signaling Pathway.
PROTAC Mechanism of Action and Experimental Workflow
A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[11] 2-(4-Aminophenyl)ethanol is frequently incorporated into the linker component. The PROTAC acts as a bridge, bringing the POI and the E3 ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the POI.
The development and evaluation of a PROTAC is a systematic process involving several key stages, from initial design and synthesis to cellular and in vivo testing.
Caption: General Experimental Workflow for PROTAC Development.
Conclusion
2-(4-Aminophenyl)ethanol is a chemical compound with well-defined properties and a straightforward synthetic route. Its significance in modern drug discovery, particularly as a linker in PROTAC technology, is substantial. This guide has provided a detailed overview of its chemical nature, practical experimental protocols, and its integral role in the ubiquitin-proteasome pathway, offering a valuable resource for researchers in the fields of chemistry and drug development. The continued exploration of molecules like 2-(4-Aminophenyl)ethanol will undoubtedly fuel further innovation in targeted protein degradation and beyond.
References
- 1. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Pathways: Ubiquitin Proteasome Pathway | www.antibodies-online.com [antibodies-online.com]
- 4. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. athabascau.ca [athabascau.ca]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
